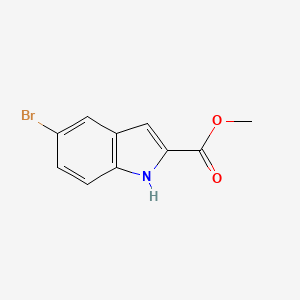

methyl 5-bromo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHVXZDHGTWAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358760 | |

| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-56-5 | |

| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of methyl 5-bromo-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for structurally related analogs, namely the corresponding carboxylic acid and ethyl ester, to provide valuable context and estimates. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside an exploration of the biological significance of 5-bromoindole derivatives as modulators of critical signaling pathways in drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for various experimental assays and formulation strategies.

Quantitative Data Summary

The available quantitative data for this compound and its close analogs are summarized in the tables below. It is important to note that many of the values for the target compound are predicted, highlighting the need for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 254.08 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK--[3] |

| XLogP3-AA (Predicted) | 3.1 | --INVALID-LINK--[1] |

Table 1: Physicochemical Properties of this compound.

| Property | Value | Source |

| Melting Point | 287-288 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 470.9 ± 25.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 4.25 ± 0.30 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |

Table 2: Physicochemical Properties of 5-bromo-1H-indole-2-carboxylic acid.

| Property | Value | Source |

| Melting Point | 163-167 °C | --INVALID-LINK-- |

Table 3: Physicochemical Property of Ethyl 5-bromo-1H-indole-2-carboxylate.

Biological Significance and Signaling Pathways

While direct biological activity data for this compound is not extensively documented, the 5-bromoindole scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been identified as potent inhibitors of key receptor tyrosine kinases involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and proliferation.[5][6][7] Its aberrant activation is a hallmark of many cancers.

References

- 1. This compound | C10H8BrNO2 | CID 914343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1H-indole-2-carboxylic acid methyl ester | 210345-56-5 | FB56471 [biosynth.com]

- 3. This compound | 210345-56-5 [sigmaaldrich.com]

- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 5-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for methyl 5-bromo-1H-indole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The document outlines the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.96 | br s | 1H | N-H |

| 7.83 | d, J=1.6 Hz | 1H | H-4 |

| 7.40 | d, J=8.8 Hz | 1H | H-7 |

| 7.30 | dd, J=8.8, 1.6 Hz | 1H | H-6 |

| 7.14 | d, J=0.8 Hz | 1H | H-3 |

| 3.95 | s | 3H | -OCH₃ |

Note: Data sourced from a synthetic protocol description.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

Due to the absence of a publicly available, fully assigned ¹³C NMR spectrum for this compound, the following are predicted chemical shifts based on the analysis of structurally similar indole derivatives. These estimations are valuable for preliminary spectral interpretation.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 162.5 | C=O |

| 136.0 | C-7a |

| 130.0 | C-2 |

| 128.5 | C-3a |

| 125.0 | C-6 |

| 124.0 | C-4 |

| 115.0 | C-5 |

| 113.0 | C-7 |

| 108.0 | C-3 |

| 52.5 | -OCH₃ |

Infrared (IR) Spectroscopy Data

The following table presents the expected characteristic infrared absorption frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600-1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~800 | C-Br | Stretching |

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of the compound. The presence of bromine is characteristically identified by a pair of peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Ion |

| 253/255 | [M+H]⁺ |

| 252/254 | [M-H]⁻ |

Note: The [M-H]⁻ peak was reported at m/z 252/254.[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Spectral width: 0-10 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Spectral width: 0-200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

-

-

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

-

Instrument Parameters (ESI-MS):

-

Ionization mode: Positive and/or negative.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 200-300 °C.

-

Mass range: m/z 50-500.

-

Visualization of Methodologies and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of the target compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1H-indole-2-carboxylate. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| 8.96 | br s | 1H | N-H | - |

| 7.83 | d | 1H | H-4 | J = 1.9 Hz |

| 7.40 | dd | 1H | H-6 | J = 8.7, 1.9 Hz |

| 7.30 | d | 1H | H-7 | J = 8.7 Hz |

| 7.14 | d | 1H | H-3 | J = 0.8 Hz |

| 3.95 | s | 3H | -OCH₃ | - |

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Spectral Interpretation and Structural Assignment

The ¹H NMR spectrum displays characteristic signals corresponding to the protons of the indole core and the methyl ester group.

-

Indole N-H Proton: A broad singlet at 8.96 ppm is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons:

-

The proton at the C-4 position (H-4) appears as a doublet at 7.83 ppm with a small coupling constant of 1.9 Hz. This splitting pattern is indicative of a meta-coupling with the proton at C-6.

-

The proton at the C-6 position (H-6) resonates as a doublet of doublets at 7.40 ppm. It exhibits a large ortho-coupling of 8.7 Hz with the H-7 proton and a smaller meta-coupling of 1.9 Hz with the H-4 proton.

-

The proton at the C-7 position (H-7) is observed as a doublet at 7.30 ppm with a coupling constant of 8.7 Hz, arising from its ortho-relationship with H-6.

-

-

Pyrrole Ring Proton: The proton at the C-3 position (H-3) appears as a doublet at 7.14 ppm with a small coupling constant of 0.8 Hz, likely due to a long-range coupling with the N-H proton.

-

Methyl Ester Protons: A sharp singlet at 3.95 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.

The substitution pattern and the electronic effects of the bromine atom and the carboxylate group influence the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented was acquired on a 400 MHz NMR spectrometer.

- The sample was maintained at a constant temperature, typically 298 K (25 °C).

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

- Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

- Acquisition Time: An acquisition time of 3-4 seconds allows for adequate resolution.

- Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper relaxation of the nuclei.

- Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption line shapes.

- Apply a baseline correction to ensure accurate integration.

- Reference the spectrum to the TMS signal at 0.00 ppm.

- Integrate all signals to determine the relative number of protons.

Visualization of Key ¹H-¹H Couplings

The following diagram illustrates the key through-bond coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum of this compound.

Caption: Key proton-proton coupling interactions in this compound.

This in-depth guide provides the necessary spectral information and experimental context for scientists working with this compound. Accurate interpretation of its ¹H NMR spectrum is fundamental for ensuring the quality of this important synthetic intermediate and for the successful development of novel therapeutic agents.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 5-bromo-1H-indole-2-carboxylate

Estimated ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In methyl 5-bromo-1H-indole-2-carboxylate, the presence of the bromine atom and the methyl ester group significantly influences the chemical shifts of the indole ring carbons compared to the parent indole structure.

Based on data from similar compounds, including methyl 1H-indole-2-carboxylate and various bromo-substituted indoles, the estimated ¹³C NMR chemical shifts for this compound are presented in Table 1. The numbering of the indole ring is shown in Figure 1.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |

| C2 | ~127.5 | In methyl 1H-indole-2-carboxylate, C2 appears around 127.2 ppm. The bromo-substituent at C5 is not expected to have a major effect on this position. |

| C3 | ~108.5 | Similar to methyl 1H-indole-2-carboxylate where C3 is at 108.3 ppm.[1] |

| C3a | ~128.0 | The C3a chemical shift is generally found in this region for indole derivatives. |

| C4 | ~124.5 | The bromine at C5 will likely cause a downfield shift for the adjacent C4. |

| C5 | ~115.0 | The carbon directly attached to bromine (C-Br) typically experiences a shielding effect. |

| C6 | ~126.0 | The bromine at C5 is expected to influence the chemical shift of C6. |

| C7 | ~114.5 | In methyl 1H-indole-2-carboxylate, C7 is at 113.1 ppm; a slight downfield shift is anticipated.[1] |

| C7a | ~136.5 | The bromine at C5 is expected to have a minor deshielding effect on C7a compared to the unsubstituted analog (137.9 ppm).[1] |

| C=O | ~162.0 | The carbonyl carbon of the methyl ester is expected in this region, similar to methyl 1H-indole-2-carboxylate (162.3 ppm).[1] |

| O-CH₃ | ~52.5 | The methyl group of the ester is consistently found around this chemical shift in similar compounds (52.2 ppm in the unsubstituted analog).[1] |

Note: These values are estimations and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a standard protocol for acquiring a ¹³C NMR spectrum for a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[2]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3][4]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.[4]

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.0 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing ¹³C NMR data can be visualized as a series of sequential steps.

Caption: Workflow for ¹³C NMR Spectroscopy.

This diagram illustrates the four main stages of a ¹³C NMR experiment: sample preparation, data acquisition, data processing, and spectral analysis. Each stage consists of several key steps that are crucial for obtaining a high-quality spectrum and reliable data.

Logical Relationship of NMR Data Interpretation

The interpretation of a ¹³C NMR spectrum involves a logical process of correlating the experimental data with the known chemical structure.

Caption: Logic of ¹³C NMR Spectral Interpretation.

This diagram shows how different aspects of the ¹³C NMR data (number of signals, chemical shifts, and intensities) provide specific information about the chemical structure (number of unique carbons, electronic environment, and molecular symmetry), leading to the final structural assignment.

References

Mass Spectrometry Analysis of Methyl 5-bromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position can significantly modulate a molecule's physicochemical and pharmacological properties. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, fragmentation analysis, and quantitative data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 254.08 g/mol | PubChem[1] |

| Monoisotopic Mass | 252.97384 Da | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

Mass Spectrometry Data

Mass spectrometric analysis of this compound can be performed using various ionization techniques, most commonly Electrospray Ionization (ESI) and Electron Ionization (EI). The resulting mass spectra provide valuable information about the molecule's mass and structure.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, the expected ions and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic isotopic patterns for all bromine-containing fragments.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed m/z[3] |

| [M-H]⁻ | 251.9663 | 253.9643 | 252 / 254 |

| [M+H]⁺ | 253.9819 | 255.9799 | - |

| [M+Na]⁺ | 275.9638 | 277.9618 | - |

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern

The major fragmentation pathways are expected to involve:

-

Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

-

Loss of the entire ester group (-COOCH₃): This would result in the formation of the 5-bromo-1H-indole radical cation.

-

Cleavage of the indole ring: The indole ring itself can undergo fragmentation, although this is generally less favorable than the loss of the ester group.

A table summarizing the predicted major fragments in an EI mass spectrum is provided below.

| Fragment Ion | Proposed Structure | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | C₁₀H₈BrNO₂⁺ | 252.9738 | 254.9718 |

| [M-OCH₃]⁺ | C₉H₅BrNO⁺ | 221.9554 | 223.9534 |

| [M-COOCH₃]⁺ | C₈H₅BrN⁺ | 193.9608 | 195.9588 |

Experimental Protocols

This section details a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Data Acquisition: Full scan mode from m/z 50 to 500. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID).

Logical and Experimental Workflow

The following diagrams illustrate the logical workflow for the mass spectrometry analysis and a proposed fragmentation pathway.

References

An In-depth Technical Guide to the Isomers of C10H8BrNO2: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C10H8BrNO2, with a primary focus on their synthesis, biological activities, and potential applications in drug development. The guide delves into the distinct properties and therapeutic prospects of the well-known N-(2-bromoethyl)phthalimide and various emerging bromonitroindole isomers.

Introduction to the Isomers of C10H8BrNO2

The molecular formula C10H8BrNO2 encompasses a variety of structural isomers, each with unique physicochemical properties and biological activities. The two principal classes of isomers explored in this guide are the phthalimide derivatives and the indole derivatives.

-

N-(2-bromoethyl)phthalimide: This compound is a vital reagent in organic synthesis, widely utilized for the introduction of a primary aminoethyl group in the Gabriel synthesis.[1] Its stable phthalimide group acts as a protecting group for the amine, while the bromoethyl chain serves as a reactive site for nucleophilic substitution.[2] This isomer is a key building block in the synthesis of various pharmaceuticals.[2]

-

Bromonitroindoles: This class of isomers features an indole core substituted with both a bromine atom and a nitro group. The positions of these substituents on the indole ring significantly influence the molecule's electronic properties and biological functions. These compounds have garnered interest for their potential as anticancer and anti-inflammatory agents.

Synthesis of C10H8BrNO2 Isomers

The synthetic pathways to access these isomers are distinct and tailored to the target scaffold. Detailed experimental protocols for the synthesis of the most prominent isomers are provided below.

Experimental Protocol: Synthesis of N-(2-bromoethyl)phthalimide via Gabriel Synthesis

This protocol is adapted from established methods and provides a reliable route to N-(2-bromoethyl)phthalimide.

Reaction Scheme:

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by phthalimide derivatives.

Experimental Workflows

A systematic approach is crucial for the evaluation of the therapeutic potential of novel compounds. The following workflow outlines a general procedure for the synthesis and in vitro screening of C10H8BrNO2 isomers for anticancer activity.

Figure 2: A general experimental workflow for the synthesis and in vitro anticancer screening of C10H8BrNO2 isomers.

This workflow begins with the synthesis and purification of the target isomers. [3][4]These compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). [3][4]Promising candidates are then further investigated to elucidate their mechanisms of action, including their effects on apoptosis and the cell cycle. [4]

Conclusion

The isomers of C10H8BrNO2 represent a versatile and promising class of compounds for drug discovery and development. N-(2-bromoethyl)phthalimide remains an indispensable tool in synthetic chemistry for the creation of complex bioactive molecules. Concurrently, bromonitroindole isomers are emerging as potent anticancer agents with the ability to modulate critical signaling pathways. Further research into the synthesis of a wider range of these isomers and a comprehensive, direct comparison of their biological activities will be crucial in unlocking their full therapeutic potential. This guide provides a foundational resource for researchers to explore and exploit the rich chemical and biological diversity of this molecular formula.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-indole-2-carboxylate

CAS Number: 210345-56-5

This technical guide provides a comprehensive overview of methyl 5-bromo-1H-indole-2-carboxylate, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic data, and its emerging role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 210345-56-5 | [3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3] |

| Molecular Weight | 254.08 g/mol | [3] |

| Appearance | Solid | [1][2] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | [3] |

| InChIKey | DNHVXZDHGTWAQW-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis

The synthesis of this compound is typically achieved through the esterification of 5-bromo-1H-indole-2-carboxylic acid.

Synthesis of 5-bromo-1H-indole-2-carboxylic acid

A common method for the synthesis of the precursor, 5-bromo-1H-indole-2-carboxylic acid, involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol:

-

Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 40°C.

-

Slowly add a 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

Esterification to this compound

Experimental Protocol:

-

In a round-bottom flask, suspend 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.96 (s, 1H, NH), 7.83 (d, J=1.8 Hz, 1H, H-4), 7.40 (dd, J=8.7, 1.8 Hz, 1H, H-6), 7.30 (d, J=8.7 Hz, 1H, H-7), 7.14 (d, J=1.0 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃) |

| ¹³C NMR | Expected peaks around δ 162 (C=O), 135 (C-5), 130, 128, 125, 122, 115, 113, 108 (aromatic carbons), 52 (OCH₃). |

| IR | Expected characteristic peaks around 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch, ester), and in the aromatic region. |

| Mass Spectrometry | m/z: [M]+ calculated for C₁₀H₈BrNO₂: 252.97. |

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The indole scaffold is a privileged structure in drug design, and the bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds.

Derivatives of this molecule have shown significant inhibitory activity against key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are key targets for anticancer therapies.

Caption: Simplified EGFR Signaling Pathway Inhibition.

Caption: Simplified VEGFR-2 Signaling Pathway Inhibition.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its role as a precursor to potent inhibitors of key oncogenic signaling pathways highlights its importance for researchers in the field of medicinal chemistry and oncology. This guide provides a foundational resource for the synthesis, characterization, and application of this important chemical intermediate.

References

The Potent World of Halogenated Indole Alkaloids: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms onto the indole scaffold of alkaloids has proven to be a powerful strategy in nature for generating compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of these fascinating molecules, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Biological Activity of Halogenated Indole Alkaloids

The biological activities of halogenated indole alkaloids are vast and varied, ranging from potent anticancer and antimicrobial effects to the inhibition of key enzymes involved in cell signaling. The following tables summarize the quantitative data for several prominent classes of these compounds.

Table 1: Anticancer and Cytotoxic Activities

| Compound Class | Specific Compound | Halogen | Target Cell Line/Organism | Activity (IC50/EC50) | Reference(s) |

| Meridianins | Meridianin B | Br | LMM3 (murine mammary adenocarcinoma) | 11.4 µM | |

| Meridianin C | Br | LMM3 (murine mammary adenocarcinoma) | 9.3 µM | ||

| Meridianin D | Br | LMM3 (murine mammary adenocarcinoma) | 33.9 µM | ||

| Meridianin E | Br | LMM3 (murine mammary adenocarcinoma) | 11.1 µM | ||

| Aplicyanins | (±)-Aplicyanin A | Br | HT-29 (colon), A-549 (lung), MDA-MB-231 (breast) | Submicromolar range | [1] |

| (±)-Aplicyanin B | Br | HT-29 (colon), A-549 (lung), MDA-MB-231 (breast) | Similar to natural product | [1] | |

| (±)-Aplicyanin E | Br | MDA-MB-231 (breast) | Active | [1] | |

| Bis-indole Alkaloids | Dionemycin | Cl | NCI-H460 (lung), MDA-MB-231 (breast), HCT-116 (colon), HepG2 (liver) | 3.1 - 11.2 µM | [2][3] |

| Aplysinopsins | Aplysinopsin Analogs | - | PC-3 (prostate) | Highly active | [4][5] |

Table 2: Enzyme Inhibitory Activity

| Compound Class | Specific Compound | Halogen | Target Enzyme | Activity (IC50) | Reference(s) |

| Meridianins | Meridianin E | Br | CDK1/cyclin B | 0.18 µM | [6] |

| Meridianin E | Br | CDK5/p25 | 0.15 µM | [6] | |

| Meridianin E | Br | PKA | 0.09 µM | [6] | |

| Meridianin E | Br | GSK-3α/β | 0.90/2.50 µM | [6] | |

| Oxo-indole Alkaloids | Saccharomonosporine A | Br | Pim-1 kinase | 0.3 µM | [7] |

Table 3: Antimicrobial and Other Activities

| Compound Class | Specific Compound | Halogen | Target Organism/Receptor | Activity (MIC/Inhibition) | Reference(s) |

| Bis-indole Alkaloids | Dionemycin | Cl | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 µg/mL | [2][3] |

| Tryptamine Derivatives | 6-Bromo-N-propionyltryptamine | Br | 5-HT2A Receptor | ~10% inhibition at 10 µM | [5][8] |

Key Signaling Pathways Modulated by Halogenated Indole Alkaloids

Halogenated indole alkaloids exert their biological effects by interfering with critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Meridianins are potent inhibitors of CDKs, key regulators of the cell cycle. Inhibition of CDKs, such as CDK1 and CDK5, disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Meridianins inhibit CDK1 and CDK5, disrupting the cell cycle and neuronal functions.

Pim-1 Kinase Signaling Pathway

Saccharomonosporine A, a brominated oxo-indole alkaloid, is a potential inhibitor of Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets, including proteins involved in apoptosis.

Caption: Pim-1 kinase pathway promoting cell survival and its inhibition by Saccharomonosporine A.

Serotonin (5-HT) Receptor Signaling

Certain halogenated tryptamine derivatives, such as 6-bromo-N-propionyltryptamine, exhibit antagonist activity at serotonin receptors, like the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a signaling cascade leading to various physiological responses.

Caption: Serotonin 5-HT2A receptor signaling and its antagonism by a halogenated tryptamine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activity of halogenated indole alkaloids.

Cytotoxicity and Cell Viability Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

LMM3 murine mammary adenocarcinoma cells

-

Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

96-well microtiter plates

-

Halogenated indole alkaloids (e.g., Meridianins) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LMM3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (Meridianins) in complete culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assays

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/cyclin B kinase. The activity can be quantified by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate or by using non-radioactive methods such as luminescence-based assays that measure ATP consumption.

Materials:

-

Recombinant human CDK1/cyclin B enzyme

-

Histone H1 (as a substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF)

-

[γ-³²P]ATP

-

Halogenated indole alkaloids (e.g., Meridianins) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid solution (0.75%)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, 1 µg of Histone H1, and the desired concentration of the test compound (Meridianin).

-

Enzyme Addition: Add the CDK1/cyclin B enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of 15 µM. The total reaction volume is typically 25 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 15 minutes.

-

Stopping the Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.

Principle: This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant Pim-1 kinase

-

Pim-1 substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Halogenated indole alkaloids dissolved in DMSO

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: In a well of a white assay plate, combine the Pim-1 kinase, the substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Antimicrobial Activity Assay

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Halogenated indole alkaloid (e.g., Dionemycin) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, in this case, the 5-HT2A receptor. The affinity of the test compound for the receptor is determined by its ability to displace the radioligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

Radioligand (e.g., [³H]ketanserin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Halogenated indole alkaloid (e.g., 6-bromo-N-propionyltryptamine) dissolved in DMSO

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound at various concentrations).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The percentage of inhibition by the test compound is calculated, and the IC50 value is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Halogenated indole alkaloids represent a rich and diverse source of biologically active compounds with significant potential for the development of new therapeutic agents. Their ability to potently and often selectively interact with key cellular targets, such as protein kinases and receptors, underscores their importance in drug discovery research. This guide has provided a comprehensive overview of their quantitative biological activities, the signaling pathways they modulate, and detailed experimental protocols for their evaluation. It is hoped that this information will serve as a valuable resource for the scientific community, stimulating further research into these remarkable natural products and accelerating the translation of these discoveries into novel therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromoindole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The introduction of a bromine atom at the 5-position of this heterocyclic core has unlocked a new dimension of pharmacological potential. 5-Bromoindole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and neuroprotective properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-bromoindole derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

5-Bromoindole derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Inhibition

Several studies have focused on the design and synthesis of 5-bromoindole-2-carboxylic acid derivatives as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases. These compounds have shown remarkable anti-proliferative activity against various cancer cell lines.

Quantitative Anticancer Activity Data

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [1] |

| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 | [1] |

| Compound 3a | EGFR | HepG2, A549, MCF-7 | Most Potent of Series | [2] |

| Erlotinib (Standard) | EGFR | Various | - | [2] |

Signaling Pathways

The anticancer activity of these derivatives stems from their ability to disrupt critical signaling cascades.

Caption: EGFR Signaling Pathway Inhibition by 5-Bromoindole Derivatives.

Caption: VEGFR-2 Signaling Pathway Inhibition by 5-Bromoindole Derivatives.

Antimicrobial Activity

The versatility of the 5-bromoindole scaffold extends to antimicrobial applications, with derivatives showing efficacy against a range of pathogenic bacteria.

Broad-Spectrum Antibacterial Action

5-Bromoindole-2-carboxamides, in particular, have been identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 7a | E. coli | 0.35 | [3] |

| 7b | E. coli | 0.45 | [3] |

| 7c | E. coli | 0.35 | [3] |

| 7a | P. aeruginosa | 0.75 | [3] |

| 7b | P. aeruginosa | 1.25 | [3] |

| 7c | P. aeruginosa | 0.75 | [3] |

| 7g | K. pneumoniae | 0.95 | [3] |

| 7h | S. Typhi | 1.25 | [3] |

| Gentamicin (Standard) | Various | - | [3] |

| Ciprofloxacin (Standard) | Various | - | [3] |

| 5-bromoindole-3-acetamido-polyamine 19 | S. aureus | 12.5 | [1] |

| 5-bromoindole-3-acetamido-polyamine 19 | P. aeruginosa | 100 | [1] |

| 6-bromoindole | A. baumannii | 64 | [4] |

Antiviral and Neuroprotective Potential

While research is more nascent in these areas, 5-bromoindole derivatives are emerging as promising candidates for the development of antiviral and neuroprotective therapies.

Antiviral Investigations

Some 5-bromoindole derivatives have shown inhibitory activity against viral replication, suggesting their potential as leads for new antiviral drugs. For instance, an N-tosyl-5-bromoindole derivative displayed remarkable activity against HIV-1.

Neuroprotective Mechanisms

The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory properties. They have the potential to interfere with processes like protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases. Further research is needed to fully elucidate the specific mechanisms of 5-bromoindole derivatives in neuroprotection.

Synthesis and Experimental Protocols

The synthesis of 5-bromoindole and its derivatives is a critical aspect of their development as therapeutic agents.

General Synthesis of 5-Bromoindole

A common route to 5-bromoindole involves the bromination of an appropriately protected indole precursor.

Caption: General Synthetic Workflow for 5-Bromoindole.

Experimental Protocol: Synthesis of 5-Bromoindole[5]

-

Synthesis of Indoline:

-

Stir a mixture of indole, palladium on carbon catalyst, and toluene in a high-pressure reactor.

-

Purge the reactor with nitrogen and then with hydrogen.

-

Heat the reaction mixture under hydrogen pressure.

-

Filter the mixture to remove the catalyst and recover the indoline product by vacuum distillation.

-

-

Synthesis of N-Acetylindoline:

-

Combine indoline, 1,2-dichloroethane, and anhydrous potassium carbonate in a reaction vessel.

-

Cool the mixture and slowly add acetyl chloride.

-

After the reaction, recover the N-acetylindoline product.

-

-

Synthesis of N-Acetyl-5-bromoindoline:

-

Dissolve N-acetylindoline in 1,2-dichloroethane.

-

Cool the mixture and slowly add bromine.

-

Neutralize the reaction mixture to obtain N-acetyl-5-bromoindoline.

-

-

Synthesis of 5-Bromoindoline:

-

React N-acetyl-5-bromoindoline with concentrated hydrochloric acid in methanol.

-

Neutralize the reaction mixture and extract the 5-bromoindoline product.

-

-

Synthesis of 5-Bromoindole:

-

React 5-bromoindoline with a catalyst such as foam charcoal in toluene under an oxygen atmosphere.

-

Filter and recover the 5-bromoindole product.

-

Experimental Protocol: In Vitro Anticancer MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals using a solubilization solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective 5-bromoindole derivatives.

-

Position of the Bromo Group: The presence of the bromine atom at the 5-position is often critical for enhanced biological activity compared to other halogenated or unsubstituted indole analogs.[5]

-

Substituents at the 2-position: The introduction of a carboxylic acid group at the 2-position provides a handle for further derivatization into amides, esters, and other functional groups, which significantly influences the compound's interaction with biological targets.[2]

-

Substituents on the Amide Nitrogen: For 5-bromoindole-2-carboxamides, the nature of the substituent on the amide nitrogen plays a key role in determining the antimicrobial potency and spectrum.[3]

-

N-1 Substitution: Modification at the N-1 position of the indole ring can modulate the pharmacokinetic properties and target engagement of the derivatives.

Conclusion

5-Bromoindole derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in antiviral and neuroprotective applications, underscores their significance in the ongoing quest for novel therapeutics. The synthetic accessibility of the 5-bromoindole core allows for extensive structural modifications, providing a rich platform for the optimization of biological activity and drug-like properties. Future research in this area will undoubtedly continue to uncover new therapeutic applications and refine the design of next-generation 5-bromoindole-based drugs. This guide serves as a foundational resource to stimulate and support these endeavors.

References

- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Indole-2-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous pharmacologically active compounds. Its synthesis has been a subject of intense investigation for over a century, leading to the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the seminal and contemporary methods for the synthesis of indole-2-carboxylates, detailing the historical context, reaction mechanisms, and experimental protocols of key discoveries.

Classical Approaches to the Indole-2-Carboxylate Core

The early history of indole-2-carboxylate synthesis is marked by named reactions that have become fundamental in heterocyclic chemistry. These methods, while foundational, often required harsh reaction conditions.

The Reissert Indole Synthesis

In 1897, Arnold Reissert reported a method that would become a classic route to indole-2-carboxylic acids. The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the intermediate to yield the indole-2-carboxylic acid.[1][2] The choice of reducing agent for the cyclization step is crucial, with common reagents being zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[3][4][5]

Experimental Protocol: A Typical Reissert Synthesis

A representative protocol for the synthesis of indole-2-carboxylic acid is as follows:

-

Condensation: o-Nitrotoluene and diethyl oxalate are reacted in the presence of potassium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature.

-

Intermediate Isolation: The resulting ethyl o-nitrophenylpyruvate is isolated upon acidification and extraction.

-

Reductive Cyclization: The purified intermediate is then subjected to reduction. For instance, using zinc dust in glacial acetic acid with heating promotes the reduction of the nitro group and subsequent cyclization.

-

Workup and Isolation: The final indole-2-carboxylic acid is obtained after removal of the reducing agent and purification, often by recrystallization.

The following diagram illustrates the workflow of the Reissert indole synthesis.

The Hemetsberger Indole Synthesis

Another significant contribution is the Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis), which provides a direct route to indole-2-carboxylic esters.[6] This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[6][7] The reaction is typically carried out by heating the azide precursor in an inert, high-boiling solvent such as xylene, and generally provides good yields, often exceeding 70%.[6] The mechanism is believed to proceed through a nitrene intermediate, which then undergoes cyclization.[6][7]

A common route to the required 3-aryl-2-azido-propenoic ester is a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[7][8]

Experimental Protocol: A Knoevenagel-Hemetsberger Sequence

A general procedure for this two-step synthesis is:

-

Knoevenagel Condensation: An aromatic aldehyde is reacted with ethyl azidoacetate in the presence of a base like sodium ethoxide in ethanol to form the corresponding ethyl α-azido-β-arylacrylate.

-

Hemetsberger Cyclization: The purified azido-acrylate is then refluxed in a high-boiling solvent (e.g., xylene or toluene) until the reaction is complete, yielding the ethyl indole-2-carboxylate.

The following diagram outlines the Knoevenagel-Hemetsberger reaction sequence.

Modern Palladium-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of indoles, offering milder reaction conditions and broader functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in the synthesis of indole-2-carboxylates.

Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds

A notable modern approach is the palladium-catalyzed aerobic amination of aryl C-H bonds. This method allows for the direct synthesis of 1-acetyl indole-carboxylate derivatives from readily available 2-acetamido-3-aryl-acrylates.[9][10][11] A key advantage of this reaction is the use of molecular oxygen as the terminal oxidant, making it an environmentally benign process.[9][10][11] The resulting N-acetylated indole-2-carboxylates can be easily deprotected to afford the free N-H indole-2-carboxylates.[9][10][11]

The proposed mechanism involves the formation of a Pd(II)-amidate species, which then undergoes intramolecular C-H activation of the aryl ring. Reductive elimination forms the indole ring and a Pd(0) species, which is subsequently re-oxidized by oxygen to regenerate the active Pd(II) catalyst.[11]

Experimental Protocol: Palladium-Catalyzed Aerobic C-H Amination

A typical experimental procedure involves:

-

Reaction Setup: A mixture of the 2-acetamido-3-aryl-acrylate, a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., NaOAc), and a suitable solvent (e.g., DMAc or a toluene/DMAc mixture) is prepared in a reaction vessel.

-

Reaction Execution: The reaction mixture is heated under an atmosphere of oxygen.

-

Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

-

(Optional) Deacetylation: The N-acetyl group can be removed by treatment with a base such as sodium hydroxide in an alcoholic solvent.

The table below summarizes the reaction conditions and yields for the synthesis of various substituted 1-acetyl-indole-2-carboxylates using this method.

| Entry | Substituent on Aryl Ring | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 75 |

| 2 | 4-Me | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 82 |

| 3 | 4-OMe | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 85 |

| 4 | 4-Cl | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 70 |

| 5 | 3-Cl | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 68 |

| 6 | 4-F | Pd(OAc)₂ (10) | NaOAc | DMAc | 110 | 24 | 72 |

Data compiled from literature reports.[11]

The catalytic cycle for this palladium-catalyzed aerobic amination is depicted below.

Other Notable Syntheses

While the Reissert, Hemetsberger, and modern palladium-catalyzed methods are highly relevant for indole-2-carboxylate synthesis, other classical indole syntheses can also be adapted.

-

Fischer Indole Synthesis: The reaction of a phenylhydrazine with pyruvic acid or its esters can yield indole-2-carboxylic acids or esters, respectively. While historically significant, this method can suffer from low yields and the need for harsh acidic conditions.[12]

-

Leimgruber-Batcho Indole Synthesis: This versatile method, starting from o-nitrotoluenes, is a popular alternative to the Fischer synthesis due to its high yields and mild conditions.[13] While it typically produces indoles unsubstituted at the 2-position, modifications can potentially introduce the desired carboxylate functionality.

Conclusion

The synthesis of indole-2-carboxylates has evolved significantly from the classical, often harsh, named reactions to modern, efficient, and environmentally conscious transition-metal-catalyzed methods. The Reissert and Hemetsberger syntheses remain valuable tools, providing direct access to indole-2-carboxylic acids and esters. The development of palladium-catalyzed C-H activation strategies represents a major advancement, offering high yields and broad substrate scope under aerobic conditions. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic routes is crucial for the rational design and efficient production of novel indole-2-carboxylate-based therapeutic agents.

References

- 1. Reissert_indole_synthesis [chemeurope.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. resolve.cambridge.org [resolve.cambridge.org]

- 5. youtube.com [youtube.com]

- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

The Anticancer Potential of 5-Bromoindole Compounds: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Among its halogenated derivatives, 5-bromoindoles have emerged as a promising class of anticancer agents. The introduction of a bromine atom at the 5-position of the indole ring critically influences the molecule's electronic properties and provides a handle for further synthetic modifications, enhancing its therapeutic potential. This technical guide delves into the core mechanisms of action of 5-bromoindole compounds in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

5-Bromoindole derivatives exert their anticancer effects through a multi-pronged approach, targeting several key signaling pathways that are frequently dysregulated in cancer. These mechanisms primarily include the inhibition of receptor tyrosine kinases, induction of cell cycle arrest, and activation of apoptotic pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A primary mechanism of action for several 5-bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling cascades like the Ras-RAF-MEK-ERK and PI3K-AKT pathways, which promote uncontrolled cell growth.[3]

5-bromoindole compounds have been shown to act as EGFR tyrosine kinase inhibitors (TKIs).[4][5][6][7] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling events. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.[4]

Induction of Cell Cycle Arrest

By interfering with critical cell cycle checkpoints, 5-bromoindole compounds can halt the proliferation of cancer cells.[1] The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have defects in cell cycle control, leading to uncontrolled division.

Studies have demonstrated that certain 5-bromoindole derivatives can induce cell cycle arrest at the G0/G1 or G2/M phases.[1][8] For instance, the compound 5'-Br has been shown to cause an accumulation of cells in the G0/G1 phase in HL-60 leukemia cells.[1] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[9]

Activation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[10] Cancer cells often evade apoptosis, contributing to their survival and proliferation. 5-bromoindole derivatives have been shown to induce apoptosis in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[11][12]

The intrinsic pathway is often initiated by the modulation of the Bcl-2 family of proteins. 5-bromoindole compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (including caspase-9 and the executioner caspase-3), ultimately resulting in cell death.[13] Some derivatives also activate the extrinsic pathway by upregulating the levels of caspase-8.[12]

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[14][15][16] In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to survive and resist therapy.[17]

Certain 5-bromoindole derivatives, such as 3-(2-bromoethyl)indole (BEI-9), have been shown to inhibit both basal and induced NF-κB activation.[9][18] By suppressing the NF-κB signaling pathway, these compounds can reduce the expression of anti-apoptotic genes and sensitize cancer cells to other therapeutic agents.[17]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 5-bromoindole derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: IC50 Values of 5-bromo-7-azaindolin-2-one Derivatives

| Compound | HepG2 (Liver) | A549 (Lung) | Skov-3 (Ovarian) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |

| 23p | 2.357 µM | 2.651 µM | 3.012 µM | - | - | - |

| 23c | - | 3.103 µM | - | - | - | - |

| 23d | - | - | 3.721 µM | - | - | - |

| Sunitinib (Control) | 31.594 µM | 29.257 µM | 32.147 µM | 49.036 µM | 65.606 µM | 40.125 µM |

| Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[19] |

Table 2: IC50 Values of other 5-Bromoindole Derivatives

| Compound | Cancer Cell Line | IC50 Value |

| BEI-9 | SW480 (Colon) | 12.5 µM |

| BEI-9 | HCT116 (Colon) | 5 µM |

| NB7M | SMS-KCNR (Neuroblastoma) | 1.0 - 2.0 µM |

| NB7M | SK-N-SH (Neuroblastoma) | 1.0 - 2.0 µM |

| NB7M | SH-SY5Y (Neuroblastoma) | 1.0 - 2.0 µM |

| NB7M | IMR-32 (Neuroblastoma) | 1.0 - 2.0 µM |